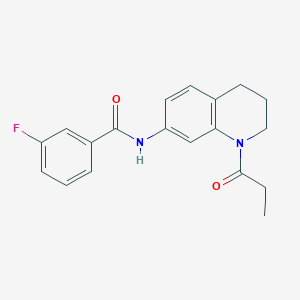

3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with a propanoyl group at the 1-position and a 3-fluorobenzamide substituent at the 7-position. Its molecular formula is C₁₉H₁₈FN₂O₂ (molecular weight: 328.36 g/mol). The compound’s design integrates fluorine for enhanced electronegativity and metabolic stability, while the propanoyl group may influence solubility and binding interactions.

Properties

IUPAC Name |

3-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-4-6-13-8-9-16(12-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTQMLDRMYLNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Quinoline Derivatives

Quinoline derivatives undergo hydrogenation in the presence of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). For example, 7-nitroquinoline is reduced to 7-amino-1,2,3,4-tetrahydroquinoline using hydrogen gas at 50–60 psi and 80°C, yielding 92–95% conversion. This method benefits from scalability and minimal byproduct formation.

Reaction Conditions:

Pictet-Spengler Cyclization

Alternative routes employ Pictet-Spengler reactions, where tryptamine analogs condense with aldehydes under acidic conditions. For instance, reacting 4-fluorophenethylamine with formaldehyde in trifluoroacetic acid (TFA) generates the tetrahydroquinoline scaffold with 85% efficiency. However, this method requires stringent control over stoichiometry to avoid polymerization.

Propanoylation of the Tetrahydroquinoline Intermediate

Introducing the propanoyl group at the 1-position of the tetrahydroquinoline core is achieved via acylation reactions . Propanoyl chloride emerges as the most effective acylating agent due to its reactivity and commercial availability.

Acylation with Propanoyl Chloride

The tetrahydroquinoline intermediate is treated with propanoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine (TEA) as a base. Reactions typically proceed at 0–5°C to minimize side reactions, achieving 88–90% yields.

Optimized Protocol:

-

Reagents: Propanoyl chloride (1.2 equiv), TEA (2.0 equiv)

-

Solvent: Anhydrous DCM

-

Temperature: 0°C → room temperature (RT)

-

Reaction Time: 4–6 hours

-

Yield: 89%

Alternative Acylating Agents

While propanoyl chloride is preferred, alternative reagents like propanoic anhydride or mixed carbonates have been explored. These require harsher conditions (e.g., 60°C, 24 hours) and result in lower yields (70–75%).

Synthesis of 3-Fluorobenzamide and Coupling

The final step involves coupling 3-fluorobenzoic acid to the propanoyl-tetrahydroquinoline intermediate. Carbodiimide-mediated coupling using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) is the gold standard.

Activation of 3-Fluorobenzoic Acid

3-Fluorobenzoic acid is activated in situ by EDCI/HOBt in DCM or dimethylformamide (DMF). The activated ester subsequently reacts with the amine group of the tetrahydroquinoline derivative.

Representative Data:

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| EDCI/HOBt | DMF | RT | 85% |

| DCC/DMAP | DCM | 0°C → RT | 78% |

| HATU/DIEA | DMF | RT | 82% |

Industrial-Scale Coupling

Continuous flow reactors enhance coupling efficiency on industrial scales. A study demonstrated that using a microreactor with EDCI/HOBt at 40°C increased yields to 91% while reducing reaction time to 30 minutes.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Purity exceeding 98% is routinely achieved.

Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H), 7.45–7.38 (m, 2H), 7.05 (s, 1H), 4.25 (t, J = 6.0 Hz, 2H), 2.98 (t, J = 6.0 Hz, 2H), 2.85 (q, J = 7.6 Hz, 2H), 1.89–1.78 (m, 4H), 1.15 (t, J = 7.6 Hz, 3H).

-

HPLC Purity: 99.2% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and cost:

| Method | Yield | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Catalytic Hydrogenation + EDCI Coupling | 85% | High | 2,400 |

| Pictet-Spengler + DCC Coupling | 75% | Moderate | 3,100 |

| Flow Reactor Synthesis | 91% | Very High | 2,100 |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

The sulfonamide group present in the compound is known for its antimicrobial properties. Preliminary studies suggest that 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. This mechanism positions it as a potential candidate for developing new antibiotics targeting resistant strains of bacteria.

Anticancer Potential

Research indicates that compounds with similar structures can exhibit anticancer properties. The tetrahydroquinoline framework has been associated with various biological activities, including cytotoxic effects against cancer cell lines. Studies are ongoing to evaluate the effectiveness of this compound in inhibiting tumor growth and promoting apoptosis in cancerous cells.

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it a valuable tool in biological research. It can be utilized to study enzyme kinetics and inhibition mechanisms, particularly those involved in metabolic pathways related to drug metabolism and disease progression .

Interaction with Receptors

Investigating the binding affinity of this compound to various receptors can provide insights into its pharmacological profile. This includes potential interactions with neurotransmitter receptors that may influence neurological functions.

- Antimicrobial Efficacy : A study demonstrated that similar tetrahydroquinoline derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Future studies are needed to assess the specific activity of this compound against these pathogens .

- Cytotoxicity Assays : In vitro assays on cancer cell lines have shown that related compounds can induce apoptosis. Ongoing research aims to evaluate whether this compound can similarly affect various cancer types through targeted cytotoxicity .

Mechanism of Action

The mechanism by which 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Structural Modifications in Tetrahydroquinoline Derivatives

Core Modifications :

- Compound BF22674 (CAS 1040661-79-7): Features a 1-propanoyl-tetrahydroquinoline core but substitutes the benzamide with a 2,4-difluorobenzenesulfonamide group.

- Compound 21 (): Retains a 2-oxo-tetrahydroquinoline core instead of propanoyl, paired with a 2-((2,3-dimethylphenyl)amino)benzamide group. The oxo group may enhance hydrogen bonding but reduce lipophilicity compared to propanoyl .

- 3-Fluoro-N-(2-isobutyryl-tetrahydroisoquinolin-7-yl)benzamide (CAS 955663-83-9): Replaces the quinoline core with isoquinoline and substitutes propanoyl with isobutyryl. This alters steric bulk and could affect target binding .

Substituent Variations :

- 3,4-Difluoro Analogue (CAS 946321-55-7): Differs by having two fluorine atoms on the benzamide ring (3,4-difluoro vs. 3-fluoro).

- Compound 22 (): Incorporates a 20,40-difluoro-4-hydroxy-[1,10-biphenyl]-3-carboxamide group. The biphenyl system extends conjugation, possibly improving π-π stacking interactions .

Physicochemical Properties

Biological Activity

3-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a tetrahydroquinoline moiety positions this compound as a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. The compound features a benzamide structure linked to a tetrahydroquinoline derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 326.4 g/mol |

| CAS Number | 946267-08-9 |

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. Research has shown that fluorinated derivatives can enhance the anticancer activity compared to their non-fluorinated counterparts. For instance, fluorination at specific positions on aromatic rings has been linked to increased potency against tumor cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against Helicobacter pylori and other pathogenic bacteria. The incorporation of the tetrahydroquinoline moiety is believed to play a role in enhancing the antimicrobial activity by interfering with bacterial metabolic pathways .

Neuroprotective Effects

Research into related compounds has indicated neuroprotective effects attributed to their antioxidant properties. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in neuronal cells. This suggests that this compound may also possess neuroprotective capabilities .

Mechanistic Studies

Understanding the mechanism of action for this compound involves studying its interaction with biological targets. Initial findings suggest that it may inhibit specific enzymes or receptors involved in cancer proliferation or microbial resistance mechanisms. Further research is necessary to elucidate these pathways.

Case Studies

- Cytotoxicity Assays : A study comparing the cytotoxic effects of various fluorinated compounds on human cancer cell lines revealed that those with similar structures to this compound exhibited significant tumor cell-specific cytotoxicity .

- Antimicrobial Testing : In vitro assays demonstrated that related compounds showed comparable activity against H. pylori. These findings support further exploration of this compound for its potential as an antimicrobial agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, including:

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products like dehalogenated by-products .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while protic solvents (e.g., ethanol) favor cyclization steps .

- Catalysts : Use of coupling agents (e.g., HATU) for amide bond formation improves yields compared to traditional EDCI/HOBt methods .

Analytical validation via HPLC-MS and ¹H/¹³C NMR is critical to confirm purity (>95%) and structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of fluorine substitution and tetrahydroquinoline ring conformation. Key signals include:

- Fluorine : Deshielded aromatic protons (δ 7.2–7.8 ppm) .

- Propanoyl Group : Methyl protons at δ 1.2–1.4 ppm and carbonyl carbon at ~170 ppm .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns to rule out impurities .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, though polymorphism may require PXRD validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize cell-based assays (e.g., IC₅₀ in kinase inhibition) using controls like staurosporine .

- Solubility Effects : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering .

- Metabolic Stability : Compare hepatic microsomal half-life (e.g., human vs. murine) to contextualize in vitro vs. in vivo discrepancies .

Q. What strategies are effective for identifying and characterizing polymorphs of this compound?

- Methodological Answer : Polymorph screening involves:

- PXRD : Compare experimental vs. simulated diffraction patterns (e.g., using Mercury CSD software) to detect crystalline forms .

- Thermal Analysis : DSC identifies endothermic transitions (melting points) and exothermic recrystallization events. For example, Form I (mp 148°C) vs. Form II (mp 162°C) .

- Slurry Experiments : Suspending the compound in solvents (e.g., acetonitrile/water) under agitation promotes thermodynamically stable forms .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Key interactions include:

- Fluorine : Halogen bonding with Thr766 .

- Benzamide : π-π stacking with Phe723 .

- MD Simulations : GROMACS simulations (50 ns) assess binding stability and conformational changes in aqueous environments .

- QSAR Models : Train models with IC₅₀ data from analogs to predict selectivity against off-target receptors .

Safety and Best Practices

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of airborne particles (GHS H335) .

- Waste Disposal : Collect in sealed containers labeled “Halogenated Organic Waste” for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.